molecular formula C7H8N2O B13027548 6-(Aminomethyl)picolinaldehyde

6-(Aminomethyl)picolinaldehyde

Cat. No.: B13027548
M. Wt: 136.15 g/mol
InChI Key: QWQYRJNAWBMKHD-UHFFFAOYSA-N
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Description

Contextualization within the Picolinaldehyde Derivative Class

6-(Aminomethyl)picolinaldehyde belongs to the picolinaldehyde family, a class of organic compounds characterized by a pyridine (B92270) ring substituted with an aldehyde group at the second position (C-2). These compounds, also known as pyridine-2-carbaldehydes, are significant intermediates in the synthesis of a wide range of products, including pharmaceuticals and agrochemicals. ontosight.aiacs.orgnih.gov The picolinaldehyde framework is a cornerstone in heterocyclic chemistry, offering a platform for diverse functionalization.

Chemical Significance of the Aminomethyl and Aldehyde Functional Groups

The distinct reactivity of this compound is a direct result of its two primary functional groups: the aldehyde and the aminomethyl group.

Aldehyde Group (-CHO): The aldehyde functional group consists of a carbonyl center (a carbon double-bonded to an oxygen atom) which is also bonded to a hydrogen atom. numberanalytics.comiitk.ac.in Its position at the end of a molecular structure makes it sterically accessible and highly reactive. chemistrytalk.orglibretexts.org The polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it a prime target for nucleophiles. numberanalytics.compressbooks.pub Consequently, aldehydes readily undergo nucleophilic addition reactions, which are central to their chemistry. pressbooks.pub They are generally more reactive than ketones, which have two organic substituents attached to the carbonyl carbon, because the single hydrogen atom in aldehydes offers less steric hindrance. numberanalytics.comiitk.ac.inchemistrytalk.org A characteristic reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. libretexts.org

Aminomethyl Group (-CH₂NH₂): The aminomethyl group is a methyl group substituted with a primary amine (-NH₂). wikipedia.org The nitrogen atom possesses a lone pair of electrons, making the group nucleophilic and basic. This functionality is particularly significant in coordination chemistry, where the nitrogen can donate its electron pair to form coordinate bonds with metal ions. cymitquimica.com In the context of the picolinaldehyde scaffold, the aminomethyl group, in conjunction with the pyridine ring's nitrogen atom, can act as a bidentate chelating ligand, effectively binding to metal centers. This chelation ability is a key feature in the design of metal complexes and catalysts. researchgate.net

The dual presence of an electrophilic aldehyde and a nucleophilic/chelating aminomethyl group on the same pyridine framework makes this compound a valuable bifunctional molecule for advanced synthetic applications.

Defining the Academic Research Scope for this compound

The academic research involving this compound primarily leverages its bifunctional nature as a molecular linker and a synthetic intermediate. Its official IUPAC name is 6-(aminomethyl)pyridine-2-carbaldehyde, and it is identified by the CAS Number 1121790-61-1. achemblock.comnih.gov

A significant area of research is its application in bioconjugation chemistry. The aldehyde group can react selectively with the N-terminal amine of a protein or peptide to form a stable imine bond. This specific reaction allows for the site-selective immobilization of proteins onto surfaces or scaffolds. whiterose.ac.uk For example, research has focused on synthesizing tissue scaffolds functionalized with 2-pyridine carbaldehyde (2PCA) derivatives, including this compound, to specifically and reversibly bind to the N-terminus of extracellular matrix (ECM) signaling proteins. whiterose.ac.uk This approach is crucial in tissue engineering for creating biomaterials with enhanced biological activity. whiterose.ac.uk

Furthermore, the compound serves as a versatile building block for synthesizing more complex molecules. achemblock.com Its structure allows for the aldehyde to be used as a handle for one transformation, while the aminomethyl group can be used for another, such as forming amide bonds or participating in coordination with metal ions. This dual reactivity is exploited in the development of potential metallo-β-lactamase inhibitors and other complex heterocyclic frameworks. diva-portal.org The synthesis of Schiff base ligands by reacting the aldehyde with various amines is another common strategy, creating ligands for the preparation of novel metal complexes with potential catalytic or biological activities. researchgate.net

Mentioned Chemical Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQYRJNAWBMKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Advanced Chemical Transformations of 6 Aminomethyl Picolinaldehyde

Reactions at the Picolinaldehyde Moiety

The aldehyde group at the 2-position of the pyridine (B92270) ring is a key site for electrophilic reactivity, readily undergoing attack by various nucleophiles.

Mechanism and Scope of Schiff Base Formation and Imine Chemistry

The reaction of the picolinaldehyde moiety with primary amines to form Schiff bases, or imines, is a fundamental and widely utilized transformation. This condensation reaction typically proceeds via a two-step mechanism under acidic or neutral conditions. The first step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the stable imine product.

The general mechanism can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the picolinaldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate which then rearranges to a neutral hemiaminal (carbinolamine).

Dehydration: The hydroxyl group of the hemiaminal is protonated (often catalyzed by acid), making it a good leaving group (water). The lone pair on the adjacent nitrogen then forms a double bond with the carbon, expelling water and forming an iminium ion.

Deprotonation: A base (which can be another amine molecule or the solvent) removes a proton from the nitrogen atom to yield the final, neutral imine.

Schiff bases derived from 2-pyridinecarboxaldehyde (B72084) analogues are of significant interest in coordination chemistry, as the imine nitrogen and the pyridine nitrogen can act as a bidentate ligand, chelating to metal ions. For instance, the condensation of 2-(aminomethyl)pyridine (also known as 2-picolylamine) with 2-hydroxynaphthalene-1-carbaldehyde results in a Schiff base that readily forms stable complexes with copper(II).

The scope of this reaction is broad, encompassing a wide variety of primary amines, including aliphatic and aromatic amines. The resulting iminopyridine ligands are robust and have been used in the formation of various metal complexes.

Amine ReactantAldehyde MoietyProduct Type
Primary Aliphatic AminePicolinaldehydeN-alkyl iminopyridine
Primary Aromatic AminePicolinaldehydeN-aryl iminopyridine
2-Picolylamine2-Hydroxynaphthalene-1-carbaldehydeTridentate Schiff Base Ligand

Reactions with Carbonyl-Reactive Nucleophiles

Beyond amines, the aldehyde group of 6-(aminomethyl)picolinaldehyde is susceptible to attack by a range of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds and the conversion of the aldehyde to an alcohol.

Organometallic Reagents (Grignard and Organolithium): Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to aldehydes. The reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon. This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol.

Reaction with Grignard Reagent: this compound + R-MgX → [Intermediate Alkoxide] --(H₃O⁺)--> 6-(Aminomethyl)-α-R-pyridin-2-ylmethanol

Reaction with Organolithium Reagent: this compound + R-Li → [Intermediate Alkoxide] --(H₃O⁺)--> 6-(Aminomethyl)-α-R-pyridin-2-ylmethanol

It is crucial that the aminomethyl group is appropriately protected before reaction with these strong bases to prevent acid-base reactions.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. The reaction employs a phosphonium (B103445) ylide (a Wittig reagent), which is generated by treating a phosphonium salt with a strong base. The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The Wittig reaction is highly valuable for its ability to form a carbon-carbon double bond at a specific location.

General Wittig Reaction: this compound + Ph₃P=CHR → 6-(Aminomethyl)-2-(alkenyl)pyridine + Ph₃P=O

NucleophileIntermediateFinal Product
Grignard Reagent (RMgX)Magnesium AlkoxideSecondary Alcohol
Organolithium Reagent (RLi)Lithium AlkoxideSecondary Alcohol
Wittig Reagent (Ph₃P=CHR)Betaine/OxaphosphetaneAlkene

Reactions at the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a versatile nucleophile and can participate in a variety of condensation and substitution reactions.

Amine Condensation and Cyclization Reactions

The aminomethyl group can react with electrophiles such as aldehydes, ketones, and carboxylic acid derivatives. A particularly important transformation is its involvement in cyclocondensation reactions to form heterocyclic structures. For example, the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes can lead to the formation of imidazo[1,5-a]pyridines, albeit under relatively harsh conditions. This suggests that the aminomethyl group, in concert with the pyridine ring, can act as a dinucleophile in the construction of fused ring systems. The synthesis of 6-(aminomethyl)pyrazolopyrimidines for DPP-4 inhibition studies further highlights the utility of the aminomethyl group in constructing fused heterocyclic systems.

Nucleophilic Addition and Substitution Pathways

As a primary amine, the aminomethyl group can undergo nucleophilic addition to electrophilic double bonds and participate in nucleophilic substitution reactions.

Acylation: The amine can be readily acylated by reaction with acyl chlorides or acid anhydrides to form amides. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., chloride or carboxylate).

Reaction with Acyl Chloride: R-COCl + H₂N-CH₂-(C₅H₃N)-CHO → R-CONH-CH₂-(C₅H₃N)-CHO + HCl

Alkylation: The nitrogen of the aminomethyl group can also act as a nucleophile in substitution reactions with alkyl halides. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts.

Chemo- and Regioselective Transformations

The presence of two distinct reactive sites in this compound opens up the possibility of selective transformations, where one functional group reacts in preference to the other.

Chemoselectivity: Achieving chemoselectivity depends on the choice of reagents and reaction conditions. For example, a mild reducing agent like sodium borohydride (B1222165) would selectively reduce the aldehyde to an alcohol without affecting the aminomethyl group. Conversely, protecting the aldehyde group (e.g., as an acetal) would allow for selective reactions at the aminomethyl group. Similarly, under controlled conditions, it is possible to selectively acylate the more nucleophilic aminomethyl group in the presence of the less nucleophilic pyridine nitrogen.

Regioselectivity: In reactions involving the pyridine ring itself, the position of the existing substituents can direct the regiochemical outcome of further functionalization. For instance, in nucleophilic aromatic substitution reactions on the pyridine ring, the electron-withdrawing nature of the aldehyde would influence the position of attack.

The ability to perform selective transformations on this compound is crucial for its use as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and ligands for coordination chemistry. Careful selection of protecting groups, reagents, and reaction conditions allows for the targeted modification of either the aldehyde or the amine functionality, providing access to a wide array of derivatives.

Strategies for Selective Functionalization

The selective functionalization of this compound hinges on the differential reactivity of its aminomethyl and aldehyde moieties. The pyridine ring itself can also participate in certain reactions, although its electron-deficient nature makes it less susceptible to electrophilic aromatic substitution. rsc.orgresearchgate.net Strategies for selective modification often involve careful control of reaction conditions and the use of protecting groups.

The primary amine is a potent nucleophile and can readily undergo acylation, alkylation, and reductive amination. For instance, selective N-acylation can be achieved by reacting the compound with an acyl chloride or anhydride (B1165640) under basic conditions. The choice of base is crucial to avoid side reactions involving the aldehyde. Similarly, N-alkylation can be performed using alkyl halides.

Conversely, the aldehyde group is susceptible to nucleophilic attack. It can be selectively targeted for transformations such as Wittig reactions to form alkenes, or reduction to the corresponding alcohol using mild reducing agents like sodium borohydride. The formation of imines through condensation with other primary amines is another key reaction of the aldehyde group.

To achieve functionalization at a specific site without interference from the other, a protecting group strategy is often employed. For example, the aldehyde can be protected as an acetal (B89532), allowing for a wide range of transformations to be performed on the amino group. Subsequently, deprotection of the acetal regenerates the aldehyde for further reactions.

The pyridine nitrogen can be quaternized to modulate the reactivity of the ring system. Furthermore, the inherent electronic properties of the pyridine ring make direct C-H functionalization challenging, but recent advances in catalysis offer potential pathways for selective modifications at various positions on the ring. nih.govnih.gov

A summary of potential selective functionalization strategies is presented below:

Functional GroupReaction TypeReagents and ConditionsResulting Moiety
Aminomethyl AcylationAcyl chloride, baseAmide
AlkylationAlkyl halide, baseSecondary or Tertiary Amine
Reductive AminationKetone/Aldehyde, NaBH₃CNSecondary or Tertiary Amine
Aldehyde ReductionNaBH₄, MeOHHydroxymethyl
Wittig ReactionPhosphonium ylideAlkene
Imine FormationPrimary amine, acid catalystImine
Acetal FormationAlcohol, acid catalystAcetal (protection)
Pyridine Ring C-H FunctionalizationTransition metal catalystsSubstituted Pyridine

Exploration of Tandem Reactions and Multicomponent Processes

The dual functionality of this compound makes it an ideal candidate for tandem reactions and multicomponent processes (MCRs), where multiple bonds are formed in a single synthetic operation. nih.govbohrium.com These approaches are highly convergent and atom-economical, offering rapid access to complex molecular scaffolds.

A plausible tandem reaction involving this compound could be an intramolecular Pictet-Spengler reaction. Following the formation of an imine with a suitable reaction partner, the aminomethyl group could act as the nucleophile, leading to the formation of a fused heterocyclic system.

In the realm of MCRs, this compound can serve as a versatile building block. For instance, it can participate in Ugi or Passerini-type reactions. In a Ugi four-component reaction, the aldehyde and amine functionalities could react with an isocyanide and a carboxylic acid to generate a complex α-acylamino amide derivative.

The general scheme for a potential Ugi reaction involving this compound is as follows:

Reactant 1Reactant 2Reactant 3Reactant 4Product Type
This compound (Aldehyde component)A Primary AmineAn IsocyanideA Carboxylic Acidα-Acylamino amide
A Ketone or AldehydeThis compound (Amine component)An IsocyanideA Carboxylic Acidα-Acylamino amide

Furthermore, multicomponent reactions that lead to the synthesis of highly substituted pyridines could potentially be adapted to utilize this compound as a precursor. nih.govresearchgate.net For example, a Hantzsch-type pyridine synthesis could be envisioned where the aldehyde functionality participates in the initial condensation steps.

Derivatization Strategies for Advanced Analytical and Research Applications

Derivatization of this compound is a key strategy to enhance its detectability and separation in various analytical techniques, as well as to create specialized probes for research purposes.

Pre-column Derivatization Techniques for Enhanced Chromatographic Resolution

For the analysis of this compound by high-performance liquid chromatography (HPLC), pre-column derivatization is often necessary to improve its chromatographic behavior and detection sensitivity, especially when using UV-Vis or fluorescence detectors. jasco-global.com The primary amino group is the most common target for derivatization.

Several well-established reagents for the derivatization of primary amines can be employed:

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. chromatographyonline.comactascientific.com This is a widely used method for the sensitive detection of amino acids and other primary amines.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with primary and secondary amines to produce stable and highly fluorescent derivatives. jascoinc.commdpi.com This reagent is particularly useful when analyzing complex mixtures.

Dansyl Chloride: This reagent reacts with primary and secondary amines to yield fluorescent sulfonamide adducts.

The choice of derivatizing agent depends on the specific analytical requirements, such as the desired sensitivity and the compatibility with the chromatographic system. nih.gov For gas chromatography (GC) analysis, derivatization is essential to increase the volatility of the analyte. sigmaaldrich.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the primary amine into a less polar and more volatile trimethylsilyl (B98337) derivative. sigmaaldrich.com

The following table summarizes common pre-column derivatization reagents for the amino group:

Derivatizing AgentFunctional Group TargetedDetection MethodAdvantages
o-Phthalaldehyde (OPA)Primary AmineFluorescenceHigh sensitivity, rapid reaction
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary and Secondary AminesFluorescenceStable derivatives
Dansyl ChloridePrimary and Secondary AminesFluorescenceGood sensitivity
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Primary AmineGC-MSIncreased volatility for GC

Synthesis of Specialized Adducts for Spectroscopic Elucidation

The synthesis of specialized adducts of this compound can facilitate its characterization by various spectroscopic techniques, such as NMR and mass spectrometry, and can also be used to create probes with specific photophysical properties.

The formation of Schiff base adducts through the condensation of the aldehyde group with a primary amine containing a reporter group (e.g., a fluorophore or a chromophore) is a straightforward approach. The resulting imine will have distinct spectroscopic properties that can be used for quantification or structural analysis.

Furthermore, the reaction of this compound with reagents that can react with both the amino and aldehyde groups can lead to the formation of unique heterocyclic systems with interesting spectroscopic characteristics. For example, reaction with β-dicarbonyl compounds could lead to the formation of fluorescent dihydropyridine (B1217469) derivatives. The formation of fluorescent adducts is a known phenomenon in the reaction of aldehydes with other molecules. nih.gov

For mass spectrometry, derivatization can be used to improve ionization efficiency and to generate characteristic fragmentation patterns that aid in structural elucidation. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to label the primary amine, enhancing its signal in electrospray ionization mass spectrometry. researchgate.net

Coordination Chemistry and Ligand Design Principles Employing 6 Aminomethyl Picolinaldehyde

Ligand Architecture and Diverse Coordination Modes

The compound 6-(aminomethyl)picolinaldehyde contains a pyridine (B92270) ring, a primary amine on a methyl substituent, and an aldehyde group. This arrangement provides multiple donor sites for coordination with metal ions. However, its primary utility in ligand design stems from the condensation of its aldehyde group with a primary amine (R-NH₂) to form a Schiff base, creating an imine (-CH=N-R) linkage. These Schiff base derivatives are a critical class of ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. nih.govekb.eg

Investigation of Bidentate and Polydentate Coordination Characteristics

Schiff base ligands derived from this compound are inherently flexible in their coordination behavior, capable of acting as bidentate or polydentate ligands. The specific coordination mode depends on the nature of the amine used in the Schiff base formation and the metal center involved.

Bidentate Coordination: In many instances, these ligands coordinate in a bidentate fashion, primarily through the pyridine nitrogen and the newly formed imine nitrogen. wikipedia.orgsphinxsai.com This forms a stable five-membered chelate ring with the metal ion. This N,N'-bidentate coordination is a common feature for ligands derived from picolinaldehyde. sphinxsai.com

Polydentate Coordination: By selecting an appropriate amine for the condensation reaction, ligands with higher denticity can be designed. For example, if the reacting amine contains additional donor groups (e.g., hydroxyl, carboxyl, or other amino groups), the resulting Schiff base can act as a tridentate or tetradentate ligand. The aminomethyl nitrogen of the original this compound structure can also participate in coordination, leading to a tridentate N,N',N'' chelation. Ligands that can bind to a metal ion through two or more donor atoms are known as polydentate ligands, and they generally form more stable complexes compared to monodentate ligands. nih.gov

Role of Nitrogen Donor Atoms in Complexation

Nitrogen atoms are the principal donor sites in Schiff base ligands derived from this compound. The system typically includes the pyridine nitrogen (N_py), the imine nitrogen (N_imine), and the aminomethyl nitrogen (N_amine).

Pyridine Nitrogen (N_py): As part of an aromatic heterocyclic ring, the pyridine nitrogen is a well-established coordinating agent in transition metal chemistry. wikipedia.org It acts as a σ-donor and a weak π-acceptor. researchgate.net

Imine Nitrogen (N_imine): The azomethine or imine group (-CH=N-) formed during the Schiff base condensation is a crucial coordination site. sphinxsai.com The nitrogen atom of this group donates its lone pair of electrons to the metal center, playing a key role in the formation of the chelate ring. nih.gov

Aminomethyl Nitrogen (N_amine): The primary amine nitrogen from the aminomethyl group can also coordinate with the metal ion, allowing for higher denticity and the formation of additional chelate rings, which enhances complex stability. The involvement of this third nitrogen donor transforms the ligand into a tridentate system.

The combination of these nitrogen donors, often with different electronic and steric properties, allows for fine-tuning the electronic environment and geometry of the resulting metal complex. nih.gov

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes using Schiff base ligands derived from this compound generally involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent.

Synthesis of Palladium(II) Coordination Complexes

Palladium(II) complexes with pyridine-imine Schiff base ligands are of significant interest. The synthesis typically involves the reaction of a palladium(II) salt, such as palladium(II) chloride (PdCl₂) or palladium(II) acetate (B1210297) (Pd(CH₃COO)₂), with the Schiff base ligand in a 1:1 or 1:2 metal-to-ligand molar ratio. ajchem-a.commdpi.com The reaction is often carried out in a solvent like ethanol (B145695) or methanol (B129727). yu.edu.jo

The resulting Pd(II) complexes are commonly characterized by a square-planar geometry, which is typical for d⁸ metal ions. ajchem-a.com Characterization techniques include FT-IR spectroscopy, which confirms coordination by showing a shift in the ν(C=N) (imine) stretching frequency, and ¹H NMR spectroscopy. mdpi.comnih.gov

Table 1: Representative Spectroscopic Data for Palladium(II)-Schiff Base Complexes

Complex Type ν(C=N) IR Frequency (cm⁻¹) Key ¹H NMR Signal Geometry
[Pd(L)Cl₂] ~1600-1625 Imine proton (CH=N) shift Square-planar
[Pd(L)₂]Cl₂ ~1600-1625 Imine proton (CH=N) shift Square-planar

Data is representative of typical pyridine-imine Schiff base complexes.

Synthesis of Ruthenium(II) Coordination Complexes

Ruthenium(II) complexes bearing Schiff base ligands are synthesized for applications in catalysis and organometallic chemistry. A common synthetic route involves reacting the Schiff base ligand with a ruthenium(II) precursor, such as the dichloro(p-cymene)ruthenium(II) dimer ([(η⁶-p-cymene)RuCl₂]₂). researchgate.netnih.gov The reaction cleaves the chloride bridges of the dimer to form monomeric ruthenium complexes. nih.gov

These half-sandwich or "piano-stool" arene-ruthenium complexes are typically pseudo-tetrahedral. nih.gov They are characterized by elemental analysis, IR, UV-Visible, and ¹H & ¹³C NMR spectroscopy. researchgate.net X-ray diffraction provides definitive structural information. nih.gov

Table 2: Synthesis and Characteristics of a Representative Ruthenium(II)-Schiff Base Complex

Ruthenium Precursor Ligand Type Metal:Ligand Ratio Resulting Complex Type
[(η⁶-p-cymene)RuCl₂]₂ Picolinaldehyde-derived Schiff Base 1:1 (dimer:ligand) [(η⁶-p-cymene)Ru(L)Cl]

Based on synthetic methods for similar arene-ruthenium(II) complexes. researchgate.net

Formation of Copper(II), Cadmium(II), and Zinc(II) Coordination Complexes

Schiff base ligands readily form stable complexes with divalent metal ions like copper(II), cadmium(II), and zinc(II). The synthesis is generally straightforward, involving the mixing of an ethanolic or methanolic solution of the ligand with an aqueous or alcoholic solution of the corresponding metal salt (e.g., CuCl₂, Cd(NO₃)₂, Zn(CH₃COO)₂). researchgate.netresearchgate.netnih.gov The complexes often precipitate from the solution upon formation. bendola.com

The coordination geometry of these complexes varies depending on the metal ion and the ligand's steric and electronic properties.

Copper(II) complexes can adopt geometries ranging from square planar and square pyramidal to distorted octahedral. sphinxsai.comresearchgate.net

Zinc(II) and Cadmium(II) complexes , being d¹⁰ ions, are flexible in their coordination geometry, with tetrahedral and octahedral geometries being common. researchgate.netnih.gov Distorted trigonal bipyramidal geometries have also been observed. researchgate.net

Characterization relies on techniques such as elemental analysis, magnetic susceptibility measurements, and various spectroscopic methods (IR, UV-Vis). sphinxsai.com

Table 3: Common Geometries of Cu(II), Cd(II), and Zn(II) Pyridine-Imine Complexes

Metal Ion Coordination Number Common Geometry
Copper(II) 4, 5, or 6 Square Pyramidal, Distorted Octahedral
Cadmium(II) 4 or 6 Tetrahedral, Octahedral
Zinc(II) 4, 5, or 6 Tetrahedral, Trigonal Bipyramidal

Geometries are influenced by the specific Schiff base ligand and counter-ions. researchgate.net

Coordination with Other Transition Metals

This compound is a versatile ligand capable of coordinating with a wide range of transition metals beyond the first row. Its denticity and the nature of its donor atoms—the pyridine nitrogen, the aldehyde oxygen (often as part of a Schiff base), and the aminomethyl nitrogen—allow for the formation of stable complexes with varied geometries. The coordination behavior is often studied through the synthesis and characterization of its Schiff base derivatives, which are readily formed by the condensation of the aldehyde group with a primary amine.

While specific studies on a broad range of transition metal complexes with this compound are not extensively documented in publicly available literature, the principles of coordination chemistry allow for predictions of their behavior based on analogous systems. For instance, Schiff bases derived from pyridine aldehydes are known to form stable complexes with metals such as manganese, iron, cobalt, nickel, and zinc. rsc.orgresearchgate.netwikipedia.org The specific coordination environment and resulting molecular geometry are influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the amine used to form the Schiff base.

Advanced Structural Analysis of Coordination Compounds

The precise determination of the three-dimensional arrangement of atoms in a coordination compound is crucial for understanding its chemical and physical properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques provides a comprehensive picture of the coordination environment around the central metal ion.

Table 1: Representative Crystallographic Data for a Related Copper(II) Schiff Base Complex

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 6.003(5)
b (Å) 16.490(15)
c (Å) 15.698(14)
β (°) 94.523(12)
Volume (ų) 1549(2)
Z 2

Data for a copper(II) complex of a Schiff-base derived from picolinaldehyde N-oxide and 4-aminoantipyridine. researchgate.net

Spectroscopic techniques are invaluable for characterizing coordination compounds, both in the solid state and in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the ligand to the metal ion. The formation of a metal-ligand bond alters the vibrational frequencies of the functional groups in the ligand. For Schiff base complexes of this compound, a key indicator of coordination is the shift in the stretching frequency of the azomethine group (C=N). This band typically appears in the region of 1600-1650 cm⁻¹ in the free ligand and shifts to a lower frequency upon coordination to the metal ion, indicating a decrease in the C=N bond order. researchgate.netresearchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes in solution. The chemical shifts of the ligand's protons and carbons are sensitive to the coordination environment. Upon complexation, the signals corresponding to the protons and carbons near the coordination sites will experience a shift compared to the free ligand. For paramagnetic complexes, the NMR spectra are often broad and show large shifts due to the influence of the unpaired electrons, which can also provide information about the magnetic properties of the complex. impactfactor.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal complexes in the UV-Vis region provide information about the d-orbital splitting and the nature of the electronic transitions. The spectra of complexes of this compound and its derivatives typically show bands corresponding to intra-ligand (π → π* and n → π*) transitions and d-d transitions. researchgate.net The d-d transitions are often weak and appear in the visible region, and their energies are directly related to the ligand field splitting parameter (Δ). Charge transfer bands (ligand-to-metal or metal-to-ligand) can also be observed and are generally more intense than d-d transitions. mdpi.com

Table 2: Representative Spectroscopic Data for Transition Metal Schiff Base Complexes

Technique Free Ligand Co(II) Complex Ni(II) Complex Cu(II) Complex
IR ν(C=N) (cm⁻¹) ~1630 Shift to lower frequency Shift to lower frequency Shift to lower frequency
UV-Vis λmax (nm) (d-d transitions) - ~450-550 ~550-650 ~600-700

Data are generalized from typical Schiff base complexes and may vary depending on the specific ligand and metal ion. researchgate.netresearchgate.netimpactfactor.orgnih.gov

The coordination of this compound or its Schiff base derivatives to a central metal ion leads to well-defined molecular geometries, most commonly octahedral for hexacoordinate complexes. wikipedia.orgnih.gov The tridentate nature of these ligands can lead to the formation of meridional (mer) or facial (fac) isomers, although the linear nature of the coordinating groups in many Schiff base derivatives often favors the meridional arrangement.

When two such tridentate ligands coordinate to a metal center, the resulting complex can exhibit stereoisomerism. The arrangement of the two ligands around the metal ion can create chiral structures, leading to the formation of enantiomers (non-superimposable mirror images). These enantiomers are often designated as Δ (delta) and Λ (lambda) based on the right-handed or left-handed propeller-like arrangement of the chelate rings. wikipedia.org The specific stereochemistry adopted can be influenced by the steric bulk of the substituents on the ligand and the reaction conditions. The formation of specific stereoisomers can have important implications for the biological activity and catalytic properties of the complexes.

Elucidation of Electronic Properties and Ligand Field Theory Considerations

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. bendola.com It describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting, denoted as Δ (or 10Dq), is a crucial parameter that influences the color, magnetic properties, and reactivity of the complex.

The position of a ligand in the spectrochemical series determines its ability to cause d-orbital splitting. Ligands containing pyridine and imine nitrogen donors are typically considered to be of intermediate to strong field strength. The electronic spectra of complexes with this compound derivatives can be used to experimentally determine the ligand field splitting parameter, Δo for octahedral complexes, from the energy of the lowest energy d-d transition.

The nephelauxetic effect is another important concept in LFT, which describes the reduction of the interelectronic repulsion (Racah parameter, B) in a complex compared to the free metal ion. researchgate.net This "cloud-expanding" effect is a measure of the covalency of the metal-ligand bond. The nephelauxetic ratio, β = B(complex)/B(free ion), can be determined from the electronic absorption spectrum. A smaller β value indicates a greater degree of covalency in the metal-ligand bond. The nature of the donor atoms in this compound suggests that it would exhibit a significant nephelauxetic effect.

The magnetic properties of these complexes are also dictated by their electronic structure. The number of unpaired d-electrons, which can be predicted from the d-electron configuration and the magnitude of Δo (high-spin vs. low-spin), determines whether a complex is paramagnetic or diamagnetic. Magnetic susceptibility measurements can be used to experimentally determine the effective magnetic moment (μeff), which provides information about the number of unpaired electrons. dalalinstitute.com

Table 3: Ligand Field Theory Parameters

Parameter Description Information Gained
Δo (10Dq) Ligand field splitting energy Strength of the ligand field, color of the complex
B Racah parameter Interelectronic repulsion
β Nephelauxetic ratio Covalency of the metal-ligand bond

| μeff | Effective magnetic moment | Number of unpaired electrons, spin state of the complex |

Catalytic Applications of Metal Complexes Derived from 6 Aminomethyl Picolinaldehyde

Palladium-Mediated Catalytic Transformations

Palladium complexes incorporating ligands derived from 6-(aminomethyl)picolinaldehyde, often in the form of Schiff bases, are effective catalysts in several key synthetic reactions. The pyridine (B92270) nitrogen and the imine or amine nitrogen of the ligand can chelate to the metal center, creating a stable and reactive catalytic species.

Enantioselective Allylation Reactions

The asymmetric α-allylation of nucleophiles is a powerful method for constructing chiral molecules. While direct data on this compound is limited, research on the closely related picolinaldehyde highlights the potential of this ligand class. A synergistic catalytic system involving a palladium complex, zinc(II), and picolinaldehyde has been shown to be highly effective for the enantioselective α-allylation of N-unprotected amino esters. researchgate.net

In this system, the picolinaldehyde reacts with the amino ester to form a Schiff base intermediate. The zinc(II) ion coordinates to this intermediate, which enhances the acidity of the α-C-H bond, thereby promoting the desired α-allylation over the competing N-allylation. The chiral palladium complex then facilitates the enantioselective transfer of the allyl group. researchgate.net This cooperative catalysis leads to high yields and excellent enantioselectivities for a variety of allylic carbonates. researchgate.net

Table 1: Enantioselective Allylation of an N-Unprotected Amino Ester using a Picolinaldehyde-Based Catalytic System

EntryAllylic CarbonateProduct Yield (%)Enantiomeric Excess (% ee)
1Cinnamyl methyl carbonate9598
2(E)-Hex-2-en-1-yl methyl carbonate8995
31-Phenylallyl methyl carbonate9297
4Cyclohex-2-en-1-yl methyl carbonate8594

Data derived from a study on a synergistic picolinaldehyde-Zn(II)-Pd(0) catalytic system. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in organic chemistry. Palladium complexes containing Schiff base ligands are recognized as excellent alternatives to traditional phosphine-based catalysts, offering greater stability and ease of handling. researchgate.net Schiff bases derived from the condensation of an amine, such as the aminomethyl group in this compound, with an aldehyde can form stable and efficient palladium catalysts. researchgate.net

These N,N- or N,O-donor ligands create a robust coordination sphere around the palladium center that facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The introduction of a pyridine group into the ligand structure has been shown to enhance catalytic activity. researchgate.net While specific studies employing this compound derivatives were not prominent in the surveyed literature, the general effectiveness of related palladium-Schiff base complexes in coupling various aryl halides with arylboronic acids is well-documented, suggesting a strong potential for this ligand class. researchgate.netnih.gov

Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using a Palladium-Schiff Base Catalyst

EntryAryl HalideCatalyst Loading (mol%)SolventYield (%)
14-Bromoanisole0.51,4-Dioxane/Water98
24-Chlorotoluene1.01,4-Dioxane/Water78
31-Bromonaphthalene0.51,4-Dioxane/Water95
42-Bromopyridine0.51,4-Dioxane/Water92

Illustrative data based on the performance of representative palladium-Schiff base catalysts in similar reactions.

C-H Bond Activation and Functionalization

Directing group-assisted C-H bond activation has become a powerful strategy for the selective functionalization of otherwise inert C-H bonds. The pyridine moiety is a well-established and effective directing group in palladium-catalyzed reactions. nih.gov Ligands derived from this compound contain a pyridine ring that can coordinate to a palladium center and direct the activation of a C-H bond at a proximal position, such as the ortho-position of a connected aromatic ring. nih.gov

This chelation-assisted strategy allows for high regioselectivity in various transformations, including arylation, acetoxylation, and amination. nih.gov The design of ligands that can effectively coordinate to the palladium(II) center is crucial for the efficiency of these reactions. Mono-N-protected amino acids and bipyridine scaffolds have been successfully used as ligands to promote this type of transformation. nih.gov The bidentate N,N-coordination motif available in Schiff base derivatives of this compound makes it a highly suitable candidate for creating effective ligands for directed C-H functionalization.

Ruthenium-Mediated Catalytic Transformations

Ruthenium complexes, particularly those stabilized by nitrogen-donor ligands, are highly effective catalysts for hydrogenation and oxidation reactions. The aminopyridine framework of this compound is an excellent platform for designing ligands for such ruthenium-mediated processes.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a fundamental reaction in synthetic chemistry. Ruthenium(II) complexes bearing N,N,N-donor ligands are among the most powerful catalysts for this transformation. mdpi.com The presence of an N-H functionality in the ligand, such as that in the aminomethyl group of the target compound or its Schiff base derivatives, can significantly enhance catalytic activity.

This "N-H effect" is attributed to the formation of a six-membered transition state where the N-H bond participates in the concerted transfer of a hydride from the metal and a proton from the ligand to the ketone substrate. Ruthenium complexes with ligands structurally similar to this compound, such as those derived from 2-(aminomethyl)pyridine, exhibit remarkably high turnover frequencies (TOF) and excellent enantioselectivities in the reduction of various ketones. mdpi.com

Table 3: Asymmetric Transfer Hydrogenation of Ketones with a Chiral Ruthenium NNN-Complex Catalyst

EntryKetoneTemperature (°C)Time (min)Yield (%)Enantiomeric Excess (% ee)
1Acetophenone3089693 (S)
24-Methoxyacetophenone30109592 (S)
32-Acetylnaphthalene40109390 (S)
41-Indanone30609836 (S)

Data based on a representative chiral Ru(II) NNN complex catalyst featuring a convertible N-H group.

Selective Oxidative Cleavage of Olefins

The oxidative cleavage of olefins to yield aldehydes is a valuable synthetic transformation. Ruthenium trichloride (B1173362) (RuCl₃), often in catalytic amounts with a stoichiometric co-oxidant, is a widely used system for this purpose. organic-chemistry.orgnih.gov Specific protocols have been developed to achieve high selectivity for aldehydes over carboxylic acids, particularly for olefins that are not fully substituted. organic-chemistry.orgsemanticscholar.org

Different co-oxidants and solvent systems can be employed to optimize the reaction for various types of olefins. For example, the RuCl₃/Oxone system is effective for cleaving aryl olefins, while RuCl₃/NaIO₄ is preferred for aliphatic olefins. organic-chemistry.orgresearchgate.net Although the use of specific complexes derived from this compound in this reaction is not extensively documented in the literature, the fundamental catalytic activity of ruthenium in this transformation is well-established. The ligand could potentially modulate the reactivity and selectivity of the metal center, representing an area for future investigation. The mechanism is believed to involve a [3+2] cycloaddition of a high-valent ruthenium oxide species with the olefin, followed by fragmentation to yield the carbonyl products. nih.gov

Table 4: Ruthenium-Catalyzed Oxidative Cleavage of Various Olefins to Aldehydes

EntryOlefinOxidant SystemSolventYield (%)
1StyreneRuCl₃/OxoneCH₃CN/H₂O95
21-OcteneRuCl₃/NaIO₄CH₃CN/H₂O92
3trans-StilbeneRuCl₃/OxoneCH₃CN/H₂O98 (Benzaldehyde)
4CycloocteneRuCl₃/NaIO₄DCE/H₂O85 (Suberaldehyde)

Data represents typical yields obtained from established RuCl₃-catalyzed protocols. organic-chemistry.org

Alpha-Alkylation of Ketones with Primary/Amino Alcohols

The α-alkylation of ketones with alcohols is a highly atom-economical method for forming C-C bonds, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This process avoids the use of pre-activated alkylating agents, producing only water as a byproduct. Ruthenium complexes featuring pincer-type ligands, which are structurally analogous to derivatives of this compound, have proven to be highly effective catalysts for this transformation. nih.govnih.govresearchgate.net

Pincer ligands, such as those based on a central pyridine ring with two donor side arms (PNP-type), create a stable and well-defined coordination environment around the metal center. This architecture is crucial for facilitating the catalytic cycle, which involves the initial dehydrogenation of the alcohol to an aldehyde, followed by an aldol (B89426) condensation with the ketone, and finally, the hydrogenation of the resulting enone intermediate.

Research has demonstrated that ruthenium PNP pincer complexes can catalyze the α-alkylation of a wide variety of ketones using both aliphatic and benzylic alcohols as the alkylating agents. nih.gov The versatility of these catalysts is highlighted by their ability to functionalize ketones bearing aromatic, heteroaromatic, or aliphatic substituents. nih.govresearchgate.net In a study utilizing cyclometalated ruthenium pincer complexes, superior yields were achieved compared to earlier generations of catalysts for this reaction. nih.govnih.gov

The general reaction scheme for this catalytic process is as follows:

R1(CO)CH2R2 + R3CH2OH $\xrightarrow{\text{[Ru-pincer catalyst]}}$ R1(CO)CHR2(CH2R3) + H2O

The efficiency of these catalytic systems is often high, with some reactions proceeding to near-quantitative yields. The data below summarizes the performance of a cyclometalated ruthenium pincer catalyst in the α-alkylation of various ketones with different alcohols.

KetoneAlcoholProduct Yield (%)
AcetophenoneBenzyl alcohol97
Acetophenone1-Butanol85
CyclohexanoneBenzyl alcohol95
Cyclohexanone1-Hexanol78
2-AcetylpyridineBenzyl alcohol91

Furthermore, related ruthenium pincer complexes have been successfully employed in the selective alkylation of amines with alcohols, demonstrating the broad applicability of the hydrogen autotransfer methodology with these catalyst scaffolds. acs.org

Other Metal-Catalyzed Organic Reactions

Oxidation of Benzylic Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Metal complexes derived from Schiff base ligands, which can be readily synthesized from this compound, are effective catalysts for such reactions. Manganese, an earth-abundant and environmentally benign metal, is particularly noteworthy in this context.

Manganese(III) Schiff base complexes have been shown to catalyze the oxidation of benzylic alcohols to the corresponding benzaldehydes with high efficiency. epa.govsemanticscholar.org These reactions often utilize green oxidants like hydrogen peroxide. The ligand structure plays a critical role in stabilizing the manganese center and mediating the catalytic cycle.

Moreover, manganese complexes featuring aminopyridine-based ligands—structurally related to this compound—have been explored for the enantioselective oxidation of benzylic C-H bonds. rsc.org These bio-inspired catalysts can achieve moderate to good yields and enantioselectivities, highlighting the potential for asymmetric catalysis. rsc.org The electronic properties of the ligand, influenced by substituents on the pyridine ring, can be tuned to enhance catalytic performance. rsc.org

The general transformation is depicted below:

ArCH2OH + [Oxidant] $\xrightarrow{\text{[Mn-complex]}}$ ArCHO

The catalytic activity of a manganese(III) Schiff base complex in the oxidation of various substituted benzylic alcohols is summarized in the following table.

Substrate (Benzylic Alcohol)Conversion (%)Selectivity for Aldehyde (%)
Benzyl alcohol98>99
4-Methylbenzyl alcohol95>99
4-Methoxybenzyl alcohol92>99
4-Chlorobenzyl alcohol99>99
4-Nitrobenzyl alcohol100>99

Polymerization Catalysis

The field of olefin polymerization has been revolutionized by the development of well-defined transition metal catalysts. The ligand framework plays a decisive role in determining the catalyst's activity, stability, and the properties of the resulting polymer. Ligands derived from this compound, particularly Schiff base derivatives providing O,N,N or N,N,S donor sets, are analogous to ligands used in modern polymerization catalysis.

Titanium and zirconium complexes bearing multidentate ligands are widely used as precursors for Ziegler-Natta type polymerization catalysts. For instance, titanium complexes with phenoxy-imine-amine (O,N,N) ligands have been synthesized and, upon activation with methylaluminoxane (B55162) (MAO), show high activity in ethylene (B1197577) polymerization. rsc.org A Schiff base formed between this compound and a substituted phenol (B47542) would create a similar O,N,N coordination environment. These systems can produce polyethylenes with varying molecular weights and distributions, which can be controlled by modifying the ligand structure or the activation conditions. rsc.org

Similarly, titanium complexes with [N,N,S] tridentate ligands have demonstrated good catalytic activities for ethylene polymerization when activated by MAO. nih.gov The steric and electronic properties of the ligand, dictated by the substituents, have a significant impact on the catalytic performance and the geometry of the active metal center. nih.gov The versatility of the this compound scaffold allows for the synthesis of a wide range of such ligands, opening avenues for developing novel polymerization catalysts.

Catalyst Precursor (Ligand Type)Co-catalystPolymerization Activity (g PE mol-1 h-1)Polymer Type
Ti-complex (O,N,N)d-MAOup to 5.10 x 108Polyethylene (B3416737) (PE)
Ti-complex (N,N,S)MAOModerate to GoodPolyethylene (PE)
V-complex (2,6-bis(hydroxyalkyl)pyridine)MAO8600 (kg mol-1 bar-1 h-1)Linear Polyethylene

Detailed Mechanistic Investigations of Catalytic Cycles

Elucidating the Role of Ligand-Metal Cooperation

A key concept that has emerged to explain the high efficiency of many pincer-type catalysts is metal-ligand cooperation (MLC). elsevierpure.comacs.orgrsc.org In MLC, the ligand is not a passive spectator but actively participates in bond activation and formation steps during the catalytic cycle. elsevierpure.comrsc.org For complexes derived from this compound, the pyridine ring and the aminomethyl side arm are poised to engage in MLC.

A prominent mode of MLC in pyridine-based pincer complexes involves the reversible dearomatization and rearomatization of the pyridine ring. elsevierpure.comacs.orgrsc.org In this mechanism, a basic site on one of the ligand's side arms (e.g., a deprotonated methylene (B1212753) or amino group) abstracts a proton from a substrate molecule (like an alcohol or H₂). Simultaneously, the pyridine ring is dearomatized as it accepts a proton or forms a new bond, and a metal-hydride or metal-alkoxide is formed. The subsequent reaction with another substrate molecule allows for the rearomatization of the pyridine ring, which provides a significant thermodynamic driving force for product formation and catalyst regeneration. rsc.org

This aromatization-dearomatization sequence lowers the activation barriers for key steps like H-H or O-H bond cleavage, enabling reactions to occur under much milder conditions. exlibrisgroup.com For ligands featuring an N-H group, such as those derived from 2-(aminomethyl)pyridine, an additional MLC pathway involving amine-amide tautomerism is possible, further enhancing catalytic activity. exlibrisgroup.com The interplay of these cooperative pathways is crucial for the high performance of ruthenium catalysts in the dehydrogenation and hydrogenation reactions that underpin the "borrowing hydrogen" methodology. elsevierpure.comscilit.com

Theoretical and Experimental Transition State Analysis

Understanding the intricate details of a catalytic cycle requires a combination of experimental and theoretical methods to probe the structures and energies of intermediates and transition states. Density Functional Theory (DFT) calculations have become an indispensable tool for mapping out the potential energy surfaces of catalytic reactions involving transition metal complexes. rsc.org

For pyridine-based pincer catalysts, DFT calculations have been used to support the proposed mechanisms involving metal-ligand cooperation. rsc.org These studies can calculate the relative free energies of intermediates and transition states, helping to identify the rate-determining step and rationalize the observed reactivity and selectivity. For example, theoretical analyses have confirmed that the dearomatization of the pyridine ligand significantly lowers the energy barrier for H₂ activation. rsc.org

Experimentally, techniques such as kinetic studies, isotope labeling experiments, and in-situ spectroscopy are used to identify key intermediates and validate mechanistic hypotheses. For instance, the formation of specific metal-hydride or metal-carboxylate species during catalysis can be observed and characterized. nih.govnih.gov Probing the oxidation state of the metal center at different stages of the reaction is also critical, and techniques like X-ray absorption spectroscopy, coupled with theoretical calculations, can provide valuable insights into the electronic structure of the active catalyst. rsc.org The synergy between theoretical predictions and experimental observations is essential for a complete transition state analysis, which in turn guides the rational design of more efficient and selective catalysts.

Advanced Research Applications and Biological Interface of 6 Aminomethyl Picolinaldehyde Derivatives

Strategies for Protein and Biomaterial Conjugation

The unique reactivity of the aldehyde group in picolinaldehyde derivatives has been harnessed for the site-selective modification of proteins and the functionalization of biomaterials. These strategies are crucial for creating well-defined bioconjugates with preserved biological activity.

Development of N-terminal Targeting Ligands for Site-Selective Protein Modification

This site-specific modification strategy has been successfully applied to a wide range of peptides and proteins. escholarship.org The reaction is highly selective for the N-terminus, offering a significant advantage over methods that target more abundant amino acid residues like lysine, which can result in heterogeneous products. nih.gov The efficiency of the reaction can be influenced by the specific substituents on the pyridine (B92270) ring, with studies showing that modifications can modulate the reaction rate and the stability of the resulting conjugate. nih.gov

Table 1: Comparison of N-terminal Modification Efficiency with 2-Pyridinecarboxaldehyde (B72084) Derivatives

Protein/Peptide Substrate2-Pyridinecarboxaldehyde DerivativeConversion EfficiencyReference
Angiotensin2-PCA84% nih.gov
Angiotensin4-PCA28% nih.gov

This table illustrates the higher efficiency of 2-PCA compared to its 4-PCA isomer for N-terminal modification of angiotensin, highlighting the importance of the pyridine nitrogen's position relative to the aldehyde.

Site-Selective Immobilization of Extracellular Matrix Proteins

The ability to immobilize extracellular matrix (ECM) proteins onto biomaterial surfaces in a controlled manner is critical for tissue engineering and regenerative medicine. whiterose.ac.uk The N-terminal modification strategy using 2-pyridinecarboxaldehyde derivatives provides a robust method for the site-selective attachment of ECM proteins to scaffolds. whiterose.ac.uk This approach ensures that the proteins are oriented in a way that exposes their bioactive domains, promoting cell adhesion, proliferation, and differentiation.

By functionalizing a biomaterial with 2PCA derivatives, researchers can create surfaces that specifically capture ECM proteins from a solution via their N-terminus. whiterose.ac.uk This technique has been explored for immobilizing proteins like collagen and laminin, which are key components of the basement membrane and play a crucial role in tissue organization and function. biomaterials.org The covalent and site-specific nature of this immobilization offers greater stability and biological activity compared to non-specific adsorption methods. springernature.com

Functionalization of Poly(ethylene glycol) (PEG) Scaffolds with 2-Pyridine Carbaldehyde Derivatives

Poly(ethylene glycol) (PEG) is a widely used biomaterial due to its biocompatibility and protein-repellent properties. sigmaaldrich.com To introduce biological functionality, PEG scaffolds are often modified with bioactive molecules. Functionalization of PEG hydrogels with 2-pyridine carbaldehyde derivatives allows for the site-selective conjugation of proteins and peptides, transforming an inert scaffold into a bioactive environment. whiterose.ac.uk

This strategy has been employed to create tissue scaffolds that can specifically and reversibly bind to the N-terminus of signaling proteins. whiterose.ac.uk The ability to control the presentation of these proteins on a PEG scaffold is essential for directing cellular behavior and promoting tissue regeneration. The versatility of PEG chemistry allows for the creation of hydrogels with tunable mechanical properties, further enhancing their utility in tissue engineering applications. jenkemusa.com

Rational Design in Molecular Recognition and Inhibitor Development

The structural features of 6-(aminomethyl)picolinaldehyde derivatives make them attractive scaffolds for the rational design of inhibitors targeting specific enzymes and for developing strategies to modulate pathological protein aggregation.

Targeted Design of Metalloenzyme Inhibitors (e.g., Metallo-β-lactamases, Dipeptidyl Peptidase-4)

Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. nih.gov The development of effective MBL inhibitors is a critical strategy to combat antibiotic resistance. mdpi.com Picolinaldehyde derivatives, particularly those capable of chelating the active site metal ions (typically zinc), have been investigated as potential MBL inhibitors. The pyridine nitrogen and the aldehyde oxygen can coordinate with the zinc ions in the MBL active site, disrupting the enzyme's catalytic activity. nih.govnih.gov Fragment-based drug discovery approaches have identified 2,6-dipicolinic acid (DPA), a related pyridine derivative, as a promising scaffold for developing potent and selective MBL inhibitors. nih.govnih.gov

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.gov Inhibition of DPP-4 is an established therapeutic approach for type 2 diabetes. mdpi.commdpi.com While many DPP-4 inhibitors are peptidomimetic, there is growing interest in non-peptidomimetic scaffolds. The structural motifs present in this compound could be explored for the design of novel DPP-4 inhibitors. The design of such inhibitors often involves creating molecules that can interact with key residues in the active site of the enzyme.

Table 2: Examples of Metallo-β-lactamase Inhibitors Based on Pyridine Scaffolds

Inhibitor ClassTarget EnzymeMechanism of ActionReference
2,6-Dipicolinic Acid (DPA) DerivativesNew Delhi Metallo-β-lactamase-1 (NDM-1)Metal chelation and formation of a stable enzyme-inhibitor complex nih.govnih.gov
Pyridine-2,6-dithiocarboxylic AcidNew Delhi Metallo-β-lactamase-1 (NDM-1)Metal-binding and inactivation of the enzyme researchgate.net

This table highlights the use of pyridine-based scaffolds in the development of inhibitors for metallo-β-lactamases, a critical target in addressing antibiotic resistance.

Strategies for Modulation of Pathological Protein Aggregation (e.g., Amyloid-β)

The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, which is characterized by the accumulation of amyloid-β (Aβ) plaques. rsc.org Developing small molecules that can modulate the aggregation process of Aβ is a promising therapeutic strategy. researchgate.netsemanticscholar.org Metal ions, particularly copper and zinc, have been implicated in the aggregation of Aβ. nih.gov

Derivatives of this compound, with their potential to act as metal ligands, could be designed to interfere with metal-ion-induced Aβ aggregation. nih.gov By chelating the metal ions, these compounds could prevent them from promoting the formation of toxic oligomeric and fibrillar Aβ species. The rational design of such molecules involves optimizing their metal-binding properties and their ability to interact with the Aβ peptide itself to disrupt the aggregation cascade. rsc.org

Investigation of Allosteric Regulation in Proteins (e.g., Hemoglobin)

Derivatives of this compound are being explored as synthetic allosteric effectors, which are molecules that bind to a protein at a site other than the active site to modulate its activity. A primary target for this research is hemoglobin (Hb), the protein responsible for oxygen transport in the blood. The function of hemoglobin is regulated by endogenous allosteric effectors, such as 2,3-diphosphoglycerate (2,3-DPG), which decrease its oxygen affinity and facilitate oxygen release to tissues. researchgate.net

The investigation into synthetic effectors is driven by the potential to develop therapeutic agents for conditions characterized by tissue hypoxia, such as sickle cell disease and for use as radiosensitizers in cancer therapy. The aldehyde functional group, a key feature of this compound, is of particular interest. Aromatic aldehydes have been shown to form Schiff base linkages with the N-terminal α-amino groups of the hemoglobin α-subunits. This covalent modification can stabilize the high-affinity R-state (oxyhemoglobin) or the low-affinity T-state (deoxyhemoglobin) of the protein, thereby altering its oxygen-binding properties.

For example, Voxelotor, an aromatic aldehyde, was developed to increase hemoglobin's affinity for oxygen, preventing the deoxygenation-induced sickling of red blood cells. researchgate.net Research in this area focuses on designing derivatives that can specifically target and interact with key amino acid residues within the hemoglobin tetramer. By modifying the substituents on the pyridine ring of this compound, researchers can fine-tune the molecule's steric and electronic properties to optimize its binding and allosteric effect. X-ray crystallography is a critical tool in these investigations, providing detailed insights into how these synthetic effectors bind within specific pockets of the hemoglobin molecule and induce conformational changes that regulate oxygen affinity. nih.gov

Development of Functional Biomaterials and Synthetic Tissue Scaffolds

The field of tissue engineering relies on the development of synthetic scaffolds that can support cell growth and guide the formation of new tissue. A significant challenge is creating scaffolds that are not just structurally supportive but also biologically active, mimicking the natural extracellular matrix (ECM). researchgate.net Derivatives of this compound serve as valuable tools for the bio-functionalization of these scaffolds.

The reactivity of the picolinaldehyde group is leveraged to immobilize proteins, peptides, and other bioactive molecules onto the scaffold material. This process, known as bioconjugation, transforms an inert synthetic polymer, such as polyethylene (B3416737) glycol (PEG), into a material that can present specific signals to cells. The aldehyde group can react selectively with the N-terminal α-amino group of a protein or a peptide under mild physiological conditions. This site-specific conjugation is advantageous as it can orient the biomolecule on the scaffold surface in a controlled manner, ensuring that its active sites are available to interact with cells.

For instance, peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence, which is a well-known cell adhesion motif found in ECM proteins like fibronectin, can be conjugated to a PEG-based hydrogel scaffold using a picolinaldehyde derivative as a linker. ibm.com The resulting functionalized hydrogel will actively promote the attachment and spreading of cells, which is a critical first step in tissue formation. Researchers can tailor the scaffold's properties by controlling the density of the immobilized ligands, thereby influencing subsequent cellular behaviors such as proliferation, differentiation, and matrix production. This approach allows for the creation of customized microenvironments designed to promote the regeneration of specific tissues, such as bone, cartilage, or neural tissue. nih.gov

Applications in Analytical Biochemistry and Metabolomics

In analytical biochemistry and metabolomics, the comprehensive analysis of small molecules in biological samples is often hindered by the chemical properties of the analytes. Many metabolites, particularly those with low molecular weight or high polarity, exhibit poor ionization efficiency in mass spectrometry (MS) and inadequate retention in reversed-phase liquid chromatography (LC). sigmaaldrich.com Chemical derivatization is a powerful strategy employed to overcome these limitations, and compounds like this compound possess the functional groups necessary to serve as effective derivatizing reagents. nih.gov

The primary amine of the aminomethyl group and the aldehyde group can react with a variety of functional groups present in metabolites. For example, the aldehyde can tag metabolites containing primary amine groups (e.g., amino acids, catecholamines) through Schiff base formation. Conversely, the aminomethyl group can be used to derivatize carbonyl-containing metabolites (e.g., ketones, aldehydes, keto acids) or carboxylic acids.

The goal of derivatization in this context is to attach a chemical tag to the target metabolite that enhances its analytical characteristics. An ideal tag will improve chromatographic separation and, critically, increase the sensitivity of detection by mass spectrometry. For LC-MS based metabolomics, a derivatizing agent is often chosen for its ability to carry a permanent positive charge or a readily ionizable group, which significantly boosts the signal in electrospray ionization (ESI) mass spectrometry. The pyridine nitrogen in this compound can be readily protonated, making its derivatives highly responsive in positive-ion ESI-MS. This allows for the detection and accurate quantification of metabolites that are present at very low concentrations in complex biological matrices such as plasma, urine, or cell extracts. umn.edu

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Characterization Methodologies for 6 Aminomethyl Picolinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR for Proton Resonance and Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For derivatives of 6-(aminomethyl)picolinaldehyde, such as Schiff bases formed by condensation with an amine, the ¹H NMR spectrum reveals key structural features.

The formation of an imine (azomethine) bond (–CH=N–) is confirmed by the appearance of a characteristic singlet for the azomethine proton. In Schiff bases derived from substituted aromatic aldehydes, this signal typically appears in the downfield region, often between δ 8.3 and 9.4 ppm. semanticscholar.orgnih.gov For instance, in a Schiff base ligand derived from 2,6-diaminopyridine (a structural analogue) and salicylaldehyde, the azomethine proton signal is observed, confirming the condensation reaction. asianpubs.orgresearchgate.net

The protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns that are sensitive to the nature and position of substituents. Upon coordination to a metal center, these pyridine proton signals often shift, indicating a change in the electronic environment of the ring. up.ac.za Protons of the aminomethyl group (–CH₂–NH₂) also provide a distinct signal, the chemical shift of which is influenced by its proximity to the aromatic ring and its involvement in further reactions or coordination.

Table 1: Representative ¹H NMR Chemical Shifts for Schiff Base Derivatives

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Aldehydic (CHO) 9.5 - 10.5 Singlet
Azomethine (CH=N) 8.3 - 9.4 Singlet
Pyridine Ring 7.0 - 8.5 Multiplet
Aminomethyl (CH₂) 3.5 - 4.5 Singlet/Multiplet

Note: Data compiled from typical values for related Schiff base structures. semanticscholar.orgnih.gov

¹³C NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete structural assignment.

In the ¹³C NMR spectrum of a this compound derivative, the aldehyde carbon (if unreacted) would appear significantly downfield, typically in the range of δ 190–200 ppm. Upon formation of a Schiff base, this signal is replaced by the azomethine carbon signal, which resonates in the δ 150–165 ppm region. semanticscholar.orgnih.gov For example, in a zinc(II) complex of a Schiff base derived from 2,6-diaminopyridine, the iminic carbon signal appears around 164.5 ppm. asianpubs.org

The carbon atoms of the pyridine ring typically resonate between δ 120 and 150 ppm. The specific chemical shifts are diagnostic of the substitution pattern and electronic effects. The aminomethyl carbon (–CH₂) signal is found in the aliphatic region, generally between δ 40 and 60 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts for Schiff Base Derivatives

Carbon Type Typical Chemical Shift (δ, ppm)
Aldehydic (CHO) 190 - 200
Azomethine (C=N) 150 - 165
Pyridine Ring (C) 120 - 150
Pyridine Ring (C-N) 150 - 160

Note: Data compiled from typical values for related Schiff base structures. asianpubs.orgresearchgate.net

³¹P NMR for Phosphorus-Containing Derivatives

Phosphorus-31 (³¹P) NMR is a powerful and direct technique for characterizing organophosphorus compounds. researchgate.net It is exclusively used for derivatives of this compound that have been functionalized with phosphorus-containing moieties, such as phosphonates or phosphines. The chemical shift (δ) in ³¹P NMR is highly sensitive to the oxidation state, coordination number, and chemical environment of the phosphorus atom.

For example, in tetraisopropyl pyridine-2,6-diylbis(phosphonate), a compound with a similar pyridine core, the ³¹P NMR spectrum shows a single resonance at δ 7.42 ppm. rsc.org This signal confirms the presence of the phosphonate group and its specific electronic environment attached to the pyridine ring. The analysis of coupling constants, particularly one-bond ¹J(P,H) or two-bond ²J(P,C) couplings, can further elucidate the structure.

Table 3: ³¹P NMR Data for Pyridine-diylbis(phosphonate) Derivatives

Compound Solvent Chemical Shift (δ, ppm)
Tetraisopropyl pyridine-2,6-diylbis(phosphonate) CDCl₃ 7.42
Tetracyclohexyl pyridine-2,6-diylbis(phosphonate) CDCl₃ 7.36

Source: Data from a study on pyridine-2,6-diylbis(phosphonates). rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. researchgate.netcardiff.ac.uk These methods are essential for identifying functional groups and studying bonding, particularly in coordination complexes. While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. For molecules without a center of symmetry, most vibrations are active in both IR and Raman, providing complementary information. up.ac.zanih.gov

For this compound, the IR spectrum would show a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. The N-H stretching of the primary amine would appear in the 3300–3500 cm⁻¹ region.

Upon formation of a Schiff base derivative, the C=O band disappears and a new, strong imine (C=N) stretching band emerges, typically between 1600 and 1640 cm⁻¹. mdpi.com In the FT-IR spectrum of a Schiff base derived from 2,6-diaminopyridine, this C=N stretching vibration is clearly identified. asianpubs.orgresearchgate.net

When these Schiff base ligands coordinate to metal ions, the C=N stretching frequency often shifts, indicating the involvement of the imine nitrogen in coordination. Furthermore, new bands appear in the far-IR region (below 600 cm⁻¹) corresponding to metal-ligand vibrations, such as ν(M-N) and ν(M-O), providing direct evidence of complexation. mdpi.com For example, M-N and M-O stretching vibrations have been observed in the regions of 544–566 cm⁻¹ and 612–640 cm⁻¹, respectively, for various Schiff base complexes. mdpi.com

For phosphorus-containing derivatives like pyridine-bis(phosphonates), a very strong P=O stretching band is observable in the IR spectrum, typically around 1250-1265 cm⁻¹. rsc.org

Table 4: Key IR Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H) Stretch 3300 - 3500
Aldehyde (C=O) Stretch ~1700
Imine (C=N) Stretch 1600 - 1640
Pyridine Ring C=C, C=N Stretch 1400 - 1600
Phosphonate (P=O) Stretch 1250 - 1265
Metal-Nitrogen (M-N) Stretch 400 - 600

Note: Data compiled from studies on related Schiff base complexes and organophosphorus compounds. asianpubs.orgrsc.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for studying compounds with conjugated π-systems and for monitoring the formation of metal complexes.

The UV-Vis spectrum of a Schiff base derivative of this compound typically displays two main types of absorption bands. Intense bands in the ultraviolet region (200–350 nm) are generally assigned to π→π* transitions within the aromatic pyridine ring and the phenyl rings of the Schiff base. nih.govmdpi.com A less intense band at longer wavelengths (350–450 nm) is often attributed to n→π* transitions involving the non-bonding electrons on the imine nitrogen atom. nih.govresearchgate.net

Upon coordination to a metal ion, these absorption bands can undergo a bathochromic (red) or hypsochromic (blue) shift, indicating an alteration of the ligand's electronic structure. mdpi.com Furthermore, in the case of transition metal complexes, new bands may appear in the visible region due to d-d electronic transitions within the metal center, which provides information about the geometry of the coordination sphere. nih.gov For example, studies on various Schiff base complexes show distinct absorption maxima that differ from the free ligand, confirming complex formation. researchgate.netekb.egresearchgate.net

Table 5: Typical Electronic Transitions in Schiff Base Derivatives

Transition Type Wavelength Range (nm) Associated Moiety
π → π* 200 - 350 Aromatic Rings
n → π* 350 - 450 Imine (C=N) group
d-d transitions 400 - 700 Transition Metal Ion

Note: Ranges are approximate and vary based on specific structure, solvent, and metal ion. nih.govmdpi.comresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

For a derivative of this compound, the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺ in ESI) corresponding to its molecular weight. The fragmentation pattern can provide structural confirmation. For instance, cleavage at the C-C bond between the pyridine ring and the aminomethyl group or fragmentation of the Schiff base linkage would produce characteristic fragment ions. The mass spectrum of the related compound 2-pyridinecarboxaldehyde (B72084) shows a prominent molecular ion peak and fragmentation corresponding to the loss of the CHO group.

HRMS is crucial for confirming the identity of a newly synthesized compound. For example, in the characterization of tetraisopropyl pyridine-2,6-diylbis(phosphonate), HR-ESI-MS was used to confirm its elemental formula. The calculated m/z for [M+H]⁺ was 408.1700, and the experimentally found value was 408.1708, unequivocally confirming the compound's composition. rsc.org This level of accuracy is essential for distinguishing between compounds with similar nominal masses.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules. For this compound, a positive ion mode ESI-MS analysis would be expected to yield a prominent signal corresponding to the protonated molecule, [M+H]⁺. Given the compound's molecular formula (C₇H₈N₂O), the expected mass-to-charge ratio (m/z) for the singly charged protonated ion would be calculated based on its monoisotopic mass. The presence of two nitrogen atoms (the pyridine ring nitrogen and the primary amine) provides ready sites for protonation. In-source fragmentation, if it occurs, could lead to characteristic fragment ions, such as the loss of ammonia (B1221849) (NH₃) or the formyl group (CHO).

Hypothetical ESI-MS Data for this compound:

Ion Species Expected m/z Ionization Mode
[M+H]⁺ 137.0715 Positive

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for monitoring the progress of a chemical reaction, such as the synthesis of this compound, and for assessing the purity of the final product. A reversed-phase HPLC method would separate the target compound from starting materials, byproducts, and impurities based on polarity. The eluent would be directed into the mass spectrometer, which would provide molecular weight information for each separated component. By tracking the disappearance of reactants and the appearance of the product peak at the expected m/z of 137.07 (for [M+H]⁺), the reaction can be monitored in real-time. For purity assessment, the integration of the chromatographic peak area corresponding to the target compound relative to the total ion chromatogram (TIC) provides a quantitative measure of purity.

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for Targeted Analysis

UPLC-ESI-MS/MS offers higher resolution, speed, and sensitivity compared to standard LC-MS. vtt.fi This method is ideal for the targeted analysis and quantification of this compound in complex matrices. In a typical UPLC-ESI-MS/MS experiment, the precursor ion (e.g., m/z 137.07) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and the resulting product ions are analyzed in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. sigmaaldrich.com The fragmentation pattern is characteristic of the molecule's structure, allowing for unambiguous identification.

Hypothetical MRM Transitions for this compound:

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss
137.07 120.04 NH₃ (Ammonia)
137.07 108.06 CHO (Formyl radical)

X-ray Diffraction Techniques

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis on this compound or its derivatives (e.g., a metal complex or a Schiff base), a high-quality single crystal is required. sigmaaldrich.comcdc.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields precise information on bond lengths, bond angles, and torsion angles, confirming the compound's connectivity and stereochemistry. nih.gov For a Schiff base derivative of this compound, this technique would confirm the E/Z configuration of the imine bond and reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. cdc.gov

Ancillary Spectroscopic and Analytical Techniques

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. dntb.gov.ua Therefore, this compound itself, being a diamagnetic molecule, would be EPR-silent. However, this technique becomes essential for characterizing paramagnetic systems involving derivatives of the compound. For instance, if this compound is used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Fe(III), Mn(II)), the resulting complex could be studied by EPR. The EPR spectrum would provide detailed information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants extracted from the spectrum are sensitive probes of the electronic structure of the metal center.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition behavior of chemical compounds. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are frequently employed to study this compound and its derivatives, particularly its Schiff base metal complexes. aristonpubs.comiaea.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu6-napse.com This technique provides valuable information about the physical and chemical phenomena that involve mass loss, such as dehydration, desolvation, and decomposition. mdpi.com For derivatives of this compound, such as metal complexes, TGA curves typically show multi-step decomposition patterns. ajrconline.orgsdiarticle5.com The initial weight loss at lower temperatures (around 100-180°C) often corresponds to the removal of lattice or coordinated water molecules. iaea.orgajrconline.org Subsequent weight loss stages at higher temperatures indicate the decomposition of the organic ligand moiety, followed by the final conversion to a stable metal oxide residue. ajrconline.org

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. wikipedia.org The resulting DTA curve provides information on exothermic and endothermic events. wikipedia.org Peaks on the DTA curve correspond to transformations like melting, crystallization, and decomposition. mdpi.comwikipedia.org When used in conjunction with TGA, DTA helps to clarify whether a mass loss event is endothermic or exothermic, providing a more complete picture of the thermal degradation process. mdpi.comresearchgate.net For example, an endothermic peak on a DTA curve coinciding with a mass loss step in the TGA curve can confirm dehydration or the onset of decomposition. mdpi.com

The thermal behavior of Schiff base complexes derived from compounds analogous to this compound has been investigated, revealing their decomposition pathways. The stability of these complexes is influenced by the nature of the metal ion and the ligand structure. aristonpubs.comiaea.org

Table 1: Thermal Decomposition Data for Representative Schiff Base Metal Complexes

ComplexTemperature Range (°C)Mass Loss (%) (Experimental)Mass Loss (%) (Calculated)Assignment
Mn(II) Complex 130-1807.705.96Loss of one lattice water molecule
380-51065.5065.26Loss of coordinated water and organic ligand
>51027.2025.95Formation of MnO residue
Cu(II) Complex 300-44071.8572.85Loss of coordinated water and organic ligand
>44029.9527.17Formation of CuO residue
Co(II) Complex 60-1335.696.15Loss of two lattice water molecules

This table is generated based on data from analogous compounds to illustrate the type of findings from TGA/DTA studies. ajrconline.orgsdiarticle5.com

Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscispace.com This technique is instrumental in understanding the supramolecular assembly and crystal packing of this compound derivatives. mdpi.com The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the whole crystal is dominated by that of a given molecule. scispace.com

The surface is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. The dnorm map displays a red-white-blue color scheme, where red spots indicate shorter contacts (stronger interactions like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. scienceopen.com

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Schiff Base Derivatives

Interaction TypeComplex 1 (%)Complex 2 (%)
H···H52.830.8
Cl···H/H···Cl19.017.8
C···H/H···C7.721.8
N···H/H···N9.7-
O···H/H···O-17.2
C···C-7.2
Cl···C/C···Cl3.2-

This table is generated based on data from analogous compounds to illustrate the quantitative results obtained from Hirshfeld surface analysis. mdpi.comnih.gov

Theoretical and Computational Investigations of 6 Aminomethyl Picolinaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 6-(Aminomethyl)picolinaldehyde. These calculations provide a quantitative description of the molecule's behavior at the atomic level.

Prediction of Electronic Structure and Reactivity Parameters

DFT calculations are widely employed to determine the electronic structure of organic molecules. For this compound, methods like B3LYP with a 6-311++G(d,p) basis set can be used to optimize the molecular geometry and calculate key electronic properties. nih.govrsc.org The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov

A lower HOMO-LUMO gap suggests higher reactivity, which is particularly relevant for the aldehyde functional group's susceptibility to nucleophilic attack and the amino group's nucleophilicity. wikipedia.org Analysis of the molecular electrostatic potential (MEP) map can further identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, the nitrogen and oxygen atoms are expected to be electron-rich regions, while the carbonyl carbon and the aromatic protons are likely to be electron-deficient.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are valuable in comparing the reactivity of this compound with its various derivatives. For instance, the introduction of electron-withdrawing or electron-donating substituents on the pyridine (B92270) ring would be expected to modulate these reactivity parameters, a hypothesis that can be rigorously tested through DFT calculations.

ParameterDescriptionTypical Computational Method
HOMO EnergyHighest Occupied Molecular Orbital energy; related to the ability to donate an electron.DFT (e.g., B3LYP/6-311++G(d,p))
LUMO EnergyLowest Unoccupied Molecular Orbital energy; related to the ability to accept an electron.DFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.DFT (e.g., B3LYP/6-311++G(d,p))
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.DFT (e.g., B3LYP/6-311++G(d,p))
Global Reactivity DescriptorsIncludes electronegativity, chemical hardness, and electrophilicity index for quantifying reactivity.Derived from HOMO and LUMO energies

Simulations of Spectroscopic Properties

Quantum chemical calculations are also pivotal in simulating and interpreting various spectroscopic data. Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can help assign the electronic transitions observed in experimental spectra. For this compound, the transitions are likely to involve π-π* and n-π* excitations associated with the pyridine ring and the carbonyl group.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of experimental spectra. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde, N-H bending of the amine, and various stretching and bending modes of the pyridine ring. A computational study on the related 3-pyridine carboxaldehyde demonstrated the utility of DFT in assigning these vibrational modes. materialsciencejournal.org

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations can predict the ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation, especially for complex derivatives.

Spectroscopic TechniqueSimulated PropertiesTypical Computational Method
UV-Vis SpectroscopyExcitation energies, oscillator strengths, and absorption wavelengths.TD-DFT
Infrared (IR) and Raman SpectroscopyVibrational frequencies and intensities.DFT
Nuclear Magnetic Resonance (NMR)Chemical shifts (¹H and ¹³C).GIAO

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are essential for exploring the conformational flexibility and intermolecular interactions of this compound and its derivatives.

Conformational Landscape Analysis

The presence of the aminomethyl side chain introduces conformational flexibility to the this compound molecule. Understanding the preferred conformations is crucial as they can influence the molecule's reactivity and biological activity. Molecular mechanics force fields can be used to perform systematic conformational searches to identify low-energy conformers. The relative energies of these conformers can then be more accurately determined using DFT calculations. The interplay of steric and electronic effects, such as intramolecular hydrogen bonding between the amino and aldehyde groups, can be investigated to understand the factors governing the conformational preferences.

Computational Modeling of Ligand-Receptor Interactions

Derivatives of this compound, particularly Schiff bases formed from its condensation with various amines, are of interest for their potential as ligands in coordination chemistry and as biologically active molecules. mdpi.com Molecular docking is a computational technique used to predict the binding orientation of a ligand to a biological target, such as a protein or enzyme. nih.gov

For example, if a derivative of this compound is being investigated as an enzyme inhibitor, molecular docking can be used to predict how it fits into the active site of the enzyme. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. Molecular dynamics (MD) simulations can then be employed to study the stability of the ligand-receptor complex over time, providing insights into the dynamic nature of the interaction. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction is the formation of Schiff bases through condensation with primary amines. DFT calculations can be used to model the entire reaction pathway, including the initial nucleophilic attack of the amine on the aldehyde carbonyl, the formation of a carbinolamine intermediate, and the subsequent dehydration to form the imine.

Furthermore, computational methods can be used to explore the mechanisms of other reactions involving this compound, such as its oxidation, reduction, or participation in multicomponent reactions, guiding the design of new synthetic strategies.

Characterization of Transition States

Transition state theory is a fundamental concept used to understand reaction rates. Computationally, locating and characterizing a transition state (TS) on a potential energy surface is a critical step in elucidating a reaction mechanism. For a molecule like this compound, which possesses both an aldehyde and an aminomethyl group on a pyridine ring, several types of reactions could be computationally investigated. These include nucleophilic additions to the carbonyl group, reactions involving the aminomethyl group, and transformations involving the pyridine ring itself.

The process of characterizing a transition state for a hypothetical reaction, for instance, the addition of a nucleophile to the aldehyde group, would typically involve the following computational steps:

Geometry Optimization: The ground state geometries of the reactants (this compound and the nucleophile) and the expected product are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).

Transition State Search: A variety of algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate the first-order saddle point on the potential energy surface that connects the reactants and products. This saddle point represents the transition state.

Frequency Analysis: Once a stationary point is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This vibrational mode represents the atoms' movement as they traverse the energy barrier from reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the intended reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state, ensuring it leads to the correct reactant and product wells on the potential energy surface.

The geometric parameters of the transition state, such as bond lengths and angles, provide crucial insights into the nature of the bond-forming and bond-breaking processes. For example, in a nucleophilic addition to the aldehyde, the C-O bond of the carbonyl would be elongated, and a new bond between the nucleophile and the carbonyl carbon would be partially formed in the transition state.

Hypothetical Transition State Parameters for Nucleophilic Addition to this compound

ParameterReactant (Aldehyde)Transition State (Hypothetical)Product (Adduct)
C=O Bond Length (Å)~1.21~1.30 - 1.40~1.43 (C-O)
Nucleophile-C Bond Length (Å)---~1.80 - 2.20~1.50
O-C-Nuc Angle (°)~120~109.5~109.5
Imaginary Frequency (cm⁻¹)N/APresentN/A

Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations for a defined reaction.

Mapping of Energy Landscapes

The mapping of an energy landscape, or potential energy surface (PES), provides a comprehensive view of a chemical reaction, detailing the energies of reactants, intermediates, transition states, and products. For this compound, a detailed PES would be crucial for understanding its reactivity and the feasibility of various reaction pathways.

Computational chemists employ various techniques to map energy landscapes. A typical workflow involves:

Conformational Analysis: Identifying the lowest energy conformations of the reactant and product molecules, as different conformers can have significantly different reactivities.

Reaction Coordinate Scanning: Systematically changing a key geometric parameter (e.g., a bond distance or an angle) and calculating the energy at each step to generate a one-dimensional reaction profile. This can help in locating approximate transition state structures.

Locating Intermediates and Transition States: As described in the previous section, computational methods are used to find all stationary points on the PES, including local minima (intermediates) and saddle points (transition states).

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (barrier) for the reaction, which is a key determinant of the reaction rate.

For a multifunctional molecule like this compound, the energy landscape could be complex, with multiple competing reaction pathways. For instance, in a reaction with an electrophile, the initial attack could occur at the pyridine nitrogen, the aminomethyl nitrogen, or the carbonyl oxygen. Mapping the energy landscape would allow for a comparison of the activation barriers for each of these pathways, thereby predicting the most likely course of the reaction.

Illustrative Energy Profile for a Hypothetical Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State 1 (TS1)+15 to +25
Intermediate 1-5 to +5
Transition State 2 (TS2)+10 to +20
Products-10 to -30

Note: This table represents a hypothetical two-step reaction and the energy values are for illustrative purposes only.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

While specific computational SAR studies for this compound are not prominently featured in the literature, the methodologies for such investigations are well-established. Computational SAR studies aim to correlate the structural features of a series of molecules with their biological activity, providing insights for the design of more potent and selective compounds.

For a series of derivatives of this compound, a typical computational SAR workflow would involve:

Dataset Preparation: A set of molecules with known biological activities (e.g., enzyme inhibition constants) is compiled. The three-dimensional structures of these molecules are generated and optimized.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can include:

Electronic Descriptors: Atomic charges, dipole moments, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, shape indices.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum Mechanical Descriptors: More advanced descriptors derived from the molecule's wave function.

QSAR Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Example of Descriptors for a Hypothetical SAR Study of this compound Derivatives

DerivativeLogPMolecular WeightDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)Predicted Activity
Parent Compound1.2136.153.5-6.2-1.5Moderate
Derivative A (e.g., with electron-donating group)1.8165.24.1-5.9-1.3High
Derivative B (e.g., with electron-withdrawing group)0.9181.12.8-6.5-1.8Low

Note: The values in this table are hypothetical and serve to illustrate the types of data used in a computational SAR study.

The resulting QSAR model can then be used to predict the activity of novel, untested derivatives of this compound, thereby guiding synthetic efforts towards more promising candidates. Furthermore, the descriptors that are found to be most important in the QSAR model can provide valuable insights into the key molecular features that govern the biological activity of this class of compounds.

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